molecular formula C10H20N2O3 B1401235 Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 872715-62-3

Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1401235
CAS No.: 872715-62-3
M. Wt: 216.28 g/mol
InChI Key: AHJZEZIYOBGVSK-HTQZYQBOSA-N
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Description

Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a compound that features a tert-butyl group attached to a pyrrolidine ring

Scientific Research Applications

Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the protection of the amino group and the hydroxyl group, followed by the formation of the pyrrolidine ring. Common reagents used in the synthesis include tert-butyl chloroformate, which is used to introduce the tert-butyl group, and various catalysts to facilitate the ring formation.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while substitution reactions can yield a variety of amino derivatives.

Mechanism of Action

The mechanism by which Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can be useful in the development of therapeutic agents. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: shares similarities with other pyrrolidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and hydroxyl functional groups, which allow for a wide range of chemical modifications and applications.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJZEZIYOBGVSK-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
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Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
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